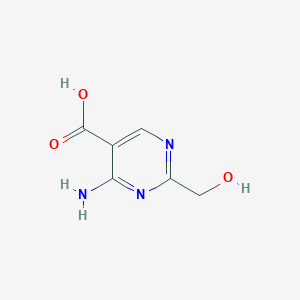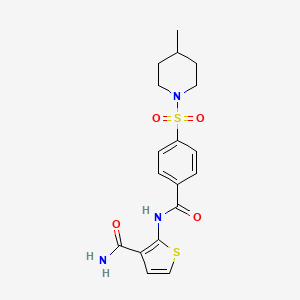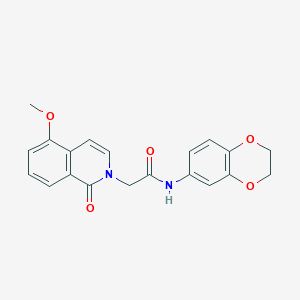
4-Amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid (AHPC) is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. AHPC is a white crystalline powder that is soluble in water and polar organic solvents.
Mecanismo De Acción
The exact mechanism of action of 4-Amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid is still not fully understood. However, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the inflammatory response. This compound has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. This compound has also been shown to reduce the expression of COX-2, which is involved in the production of prostaglandins, which are known to play a role in the inflammatory response. In addition, this compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. This compound is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, one limitation of this compound is its low solubility in non-polar solvents, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-Amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid. One potential direction is the development of new this compound derivatives with improved properties, such as increased solubility and potency. Another direction is the study of the mechanism of action of this compound, which could lead to the development of new drugs with similar properties. Finally, the study of the potential use of this compound in the development of new materials with unique properties could lead to the development of new materials with applications in various fields, including electronics and energy storage.
Conclusion
In conclusion, this compound is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its potential use in medicine, agriculture, and material science. This compound has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. This compound has several advantages for lab experiments, including its ease of synthesis and stability. However, its low solubility in non-polar solvents can make it difficult to work with in certain experiments. There are several future directions for the study of this compound, including the development of new derivatives with improved properties and the study of its mechanism of action.
Métodos De Síntesis
4-Amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid can be synthesized using various methods, including the reaction of 2,4,5-trichloropyrimidine with formaldehyde and formic acid, followed by reduction with sodium borohydride. Another method involves the reaction of 2,4,5-trichloropyrimidine with hydroxymethylamine hydrochloride in the presence of sodium hydroxide. The resulting product is then treated with formic acid to obtain this compound.
Aplicaciones Científicas De Investigación
4-Amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, this compound has been shown to possess herbicidal properties, making it a potential candidate for the development of new herbicides. In material science, this compound has been studied for its potential use in the development of new materials with unique properties.
Propiedades
IUPAC Name |
4-amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c7-5-3(6(11)12)1-8-4(2-10)9-5/h1,10H,2H2,(H,11,12)(H2,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTYIHJUZKYMOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)CO)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-fluoro-2-(2-((4-fluorophenyl)thio)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2914733.png)

![ethyl 2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2914741.png)



![2-Methylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2914747.png)


![[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine](/img/structure/B2914751.png)
![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide](/img/structure/B2914752.png)
![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2914753.png)